REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([O:9]CC=C)[CH:5]=[C:6]([CH3:8])[CH:7]=1.[C:13]1(C)[CH:18]=C(C)C=C(C)[CH:14]=1>>[CH3:8][C:6]1[C:5]([CH2:18][CH:13]=[CH2:14])=[C:4]([OH:9])[CH:3]=[C:2]([CH3:1])[CH:7]=1
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Name
|
|
Quantity
|
837 g
|
Type
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reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)OCC=C
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Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the solution was refluxed for two days
|
Duration
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2 d
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
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Type
|
EXTRACTION
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Details
|
The mixture was extracted repeatedly using sodium hydroxide solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
the mixture was dried over magnesium sulphate
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C=C(C1)C)O)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 619 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |